Elisidepsin is synthesized through solid-phase peptide synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of amino acids to form the peptide chain. The synthesis process involves purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from by-products and unreacted starting materials. The final product is characterized using mass spectrometry to confirm its molecular weight and purity .
Elisidepsin has a complex molecular structure characterized by its cyclic nature, which contributes to its stability and bioactivity. The molecular formula of elisidepsin is C₃₇H₆₃N₉O₉S, with a molar mass of approximately 763.96 g/mol. The cyclic structure enhances its interaction with biological membranes and targets within cells.
Elisidepsin undergoes various chemical interactions within biological systems, primarily involving lipid membranes. Its mechanism of action includes the disruption of lipid rafts in cell membranes, leading to increased membrane permeability and subsequent cell death.
The mechanism by which elisidepsin exerts its effects involves several key processes:
Elisidepsin exhibits distinct physical and chemical properties that contribute to its pharmacological profile:
Elisidepsin's primary application lies in the field of oncology as a potential therapeutic agent for treating various cancers, particularly non-small cell lung cancer. Its unique mechanism of action makes it a promising candidate for further clinical development.
Elisidepsin represents an innovative approach in cancer therapy, targeting cellular mechanisms that are often overlooked by conventional treatments. Its ongoing research may pave the way for new strategies in combating resistant forms of cancer.
Elisidepsin (Irvalec, PM02734) is a synthetic marine-derived cyclic peptide structurally related to Kahalalide F. Its unique mechanism centers on rapid plasma membrane disruption followed by induction of non-apoptotic cell death. This section details the molecular machinery underlying its anticancer activity, excluding clinical or safety considerations.
Elisidepsin directly targets the plasma membrane, inducing rapid structural reorganization and loss of integrity. Upon binding, it triggers:
Table 1: Membrane Permeabilization Dynamics by Elisidepsin
Concentration (μM) | Time to Permeabilization | Observed Morphological Changes |
---|---|---|
0.5 | 15–30 minutes | Initial cell swelling |
1.0 | 5–15 minutes | Giant vesicle extrusion, cytoplasmic blebbing |
≥2.0 | <5 minutes | Complete membrane rupture |
Specific membrane components serve as direct binding sites for elisidepsin, determining cellular sensitivity:
Biophysical assays demonstrate direct interaction between elisidepsin and synthetic C16-β-glucosylceramide, altering membrane fluidity and promoting pore formation [3].
Hydroxylated Lipids: Fatty acid 2-hydroxylation enhances glycosylceramide-mediated binding:
Hypoxia (1% O₂) reduces FA2H activity (an oxygen-dependent enzyme), decreasing hydroxylated lipids and elisidepsin binding. Sensitivity is rescued by adding exogenous 2-hydroxy palmitic acid [4].
ErbB3 (HER3) Correlation: While not a direct binding target, ErbB3 expression correlates with sensitivity:
Table 2: Lipid Determinants of Elisidepsin Sensitivity
Molecular Determinant | Sensitive Phenotype | Resistant Phenotype | Impact on IC₅₀ |
---|---|---|---|
Glycosylceramide levels | High | Low (e.g., HCT-116-Irv, GM95 mutants) | 8- to 25-fold increase |
UGCG activity | Elevated | Deficient | >20-fold increase |
FA2H expression | High | Low/hypoxia-inhibited | 2- to 10-fold increase |
Hydroxylated lipid density | Enriched in membrane rafts | Reduced | 3- to 15-fold increase |
Membrane disruption initiates cascades that amplify cell death:
The molecular interplay between membrane targeting, lipid specificity, and downstream signaling inhibition positions elisidepsin as a unique mechanotherapeutic agent. Its efficacy hinges on the biochemical composition of tumor cell membranes, providing biomarkers (e.g., glycosylceramide levels, FA2H activity) for patient stratification [3] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1